![molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4](/img/structure/B14647790.png)
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:
Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.
Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:
Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.
Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.
Purification: The product is purified through filtration and recrystallization to obtain high purity.
化学反応の分析
Types of Reactions
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.
科学的研究の応用
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.
Industry
Polymer Production: Used in the production of specialized polymers.
Material Science: Investigated for its potential in developing new materials with unique properties.
作用機序
The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Dimethylenetriurea: Similar structure with multiple urea groups.
N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.
2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.
Uniqueness
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
50837-30-4 |
|---|---|
分子式 |
C9H20N10O5 |
分子量 |
348.32 g/mol |
IUPAC名 |
1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea |
InChI |
InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24) |
InChIキー |
YKLXJVRAOOKPPV-UHFFFAOYSA-N |
正規SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





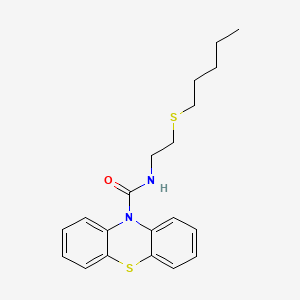
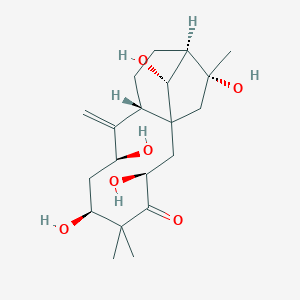
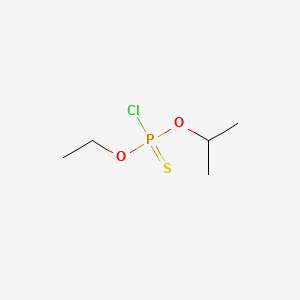
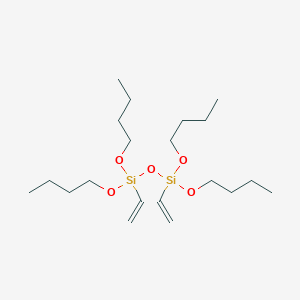
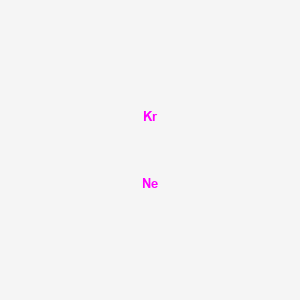
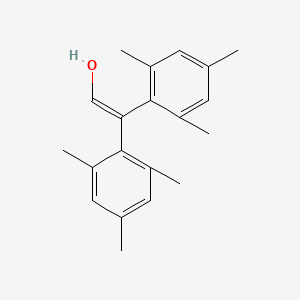
![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)


